molecular formula C13H9FO3 B3183405 4-(3-Fluorophenoxy)benzoic acid CAS No. 1021000-12-3

4-(3-Fluorophenoxy)benzoic acid

Cat. No.: B3183405
CAS No.: 1021000-12-3
M. Wt: 232.21 g/mol
InChI Key: ZWHZLANMZIXBQC-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Benzoic Acid Derivatives in Modern Chemical Synthesis

Fluorinated benzoic acid derivatives represent a cornerstone in modern chemical synthesis, serving as versatile intermediates and building blocks for a wide array of functional molecules. ontosight.aiacs.orgresearchgate.net The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This is often attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.

In the realm of pharmaceuticals, the strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability. ontosight.ai Consequently, fluorinated benzoic acids are common precursors in the development of new therapeutic agents. ontosight.ainih.gov Beyond medicine, these compounds are integral to the agrochemical industry, contributing to the synthesis of advanced herbicides and fungicides. chemimpex.comglobalscientificjournal.com Their application also extends to materials science, where they are used to create polymers with enhanced thermal and chemical resistance. chemimpex.com

Significance and Research Interest in Phenoxybenzoic Acid Scaffolds

The phenoxybenzoic acid scaffold is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This term denotes a molecular framework that is capable of binding to a variety of biological targets with high affinity, making it a valuable starting point for drug discovery. researchgate.net The linkage of a phenoxy group to a benzoic acid core creates a semi-rigid structure with specific conformational possibilities that can be tailored for interaction with enzyme active sites and receptors. nih.gov

The terminal phenoxy group itself is a key pharmacophore in numerous approved drugs. nih.gov Research has demonstrated that the ether oxygen of the phenoxy moiety can be crucial for the biological activity of a compound, sometimes participating in hydrogen bonding with target proteins. nih.gov Derivatives of the phenoxybenzoic acid scaffold have been investigated for a range of biological activities, including the inhibition of dipeptidyl peptidase-4 (implicated in diabetes), antiplatelet and antioxidant properties, and as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) for anticancer applications. researchgate.netresearchgate.net One study on 4-(4-Fluorophenoxy)benzoic acid, an isomer of the title compound, highlighted its use in treating peripheral neuropathic pain as a potent blocker of neuronal voltage-gated sodium channels. nih.gov Furthermore, phenoxybenzoic acid derivatives are known for their herbicidal and plant growth-regulating activities. nih.gov

Chemical and Physical Properties of 4-(3-Fluorophenoxy)benzoic acid

PropertyValue
Molecular Formula C₁₃H₉FO₃
Molecular Weight 232.20 g/mol
Appearance Crystalline solid

Crystal data for this compound has been reported as follows. researchgate.net

Crystal SystemMonoclinic
Space Group P2₁/c
a 16.659 (3) Å
b 5.1494 (9) Å
c 13.916 (2) Å
β 113.821 (3)°
Volume 1092.0 (3) ų
Z 4

Research Findings

The title compound, also referred to as 4-fluoro-3-phenoxybenzoic acid in some literature, has been identified as a component in pyrethroid insecticides. researchgate.net In a crystallographic study, it was observed that the dihedral angle between the two benzene (B151609) rings is 82.1 (1)°. researchgate.net The crystal structure is primarily stabilized by the formation of carboxylic acid dimers through O—H⋯O hydrogen bonds, with additional weak intermolecular C—H⋯O and C—H⋯F interactions contributing to a sheet-like structure. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHZLANMZIXBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021000-12-3
Record name 4-(3-Fluorophenoxy)benzoic acid
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Synthetic Methodologies for 4 3 Fluorophenoxy Benzoic Acid and Analogous Structures

Established Synthetic Routes and Reaction Mechanisms

Established methods for diaryl ether synthesis have been refined over decades, providing reliable, albeit sometimes harsh, pathways to these valuable compounds. Key strategies include nucleophilic aromatic substitution, copper-catalyzed Ullmann couplings, and palladium-catalyzed cross-coupling reactions, often followed by functional group manipulations to yield the final carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl ethers. wikipedia.org The mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. libretexts.org For the synthesis of a diaryl ether, a phenoxide acts as the nucleophile, attacking an aryl halide or sulfonate.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org For the reaction to be facile, the aromatic ring being attacked must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate. The second step involves the departure of the leaving group, which restores the aromaticity of the ring. libretexts.org

In the context of synthesizing 4-(3-fluorophenoxy)benzoic acid, an SNAr approach would typically involve the reaction of a 3-fluorophenoxide with an activated 4-fluoro- (B1141089) or 4-chlorobenzoic acid derivative. The reactivity of the leaving group generally follows the trend F > Cl > Br > I, which is opposite to that of SN2 reactions. Fluorine's high electronegativity makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. scielo.org.mx

A typical laboratory procedure involves heating the reactants in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) with a base such as potassium carbonate to generate the phenoxide in situ. walisongo.ac.id Recent developments have focused on photoredox catalysis to enable the SNAr of unactivated fluoroarenes with nucleophiles like carboxylic acids, expanding the scope of this classical reaction under milder conditions. nih.gov

ReactantsBaseSolventTemperature (°C)Yield (%)Reference
4-Fluorobenzaldehyde, 4-MethoxyphenolK₂CO₃DMSO14042 walisongo.ac.id
1-Chloro-2,4-dinitrobenzene, Dimethylamine-EthanolRoom Temp.High libretexts.org
Unactivated Fluoroarenes, Carboxylic AcidsPhotoredox Catalyst-MildModerate nih.gov
2-Fluoro/methoxybenzoic acids, Organolithium reagents-THF-78Good-Excellent researchgate.net

Ullmann Coupling Protocols

The Ullmann condensation, first reported in 1905, is a classical method for diaryl ether synthesis involving the reaction of a phenol (B47542) with an aryl halide in the presence of copper. scielo.org.mxgoogle.com Traditionally, these reactions require stoichiometric amounts of copper powder or a copper salt (e.g., CuI, CuBr) and are performed at high temperatures (125-220 °C) in polar, high-boiling solvents like pyridine (B92270) or DMF. google.comnih.gov

The general mechanism, while not fully elucidated for all systems, is thought to involve the formation of a copper phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate yields the diaryl ether and regenerates a Cu(I) species that continues the catalytic cycle. The reactivity of aryl halides in classical Ullmann reactions typically follows the order I > Br > Cl >> F. scielo.org.mx

To synthesize this compound, an Ullmann coupling could involve the reaction of 3-fluorophenol (B1196323) with a 4-halobenzoic acid (or its ester, to avoid side reactions with the acidic proton). The presence of electron-withdrawing groups on the aryl halide generally improves yields. scielo.org.mx

Significant progress has been made to render the Ullmann coupling more practical by developing catalytic versions that operate under milder conditions. The use of ligands, such as N,N-dimethylglycine or picolinic acid, can accelerate the reaction, allowing for lower temperatures (e.g., 90 °C) and reduced catalyst loading. nih.govorganic-chemistry.org These modern protocols exhibit greater functional group tolerance, making them more suitable for the synthesis of complex molecules. nih.gov

Aryl HalidePhenolCatalyst/LigandBaseSolventTemperature (°C)Reference
Aryl Iodides/BromidesVarious PhenolsCuI / N,N-DimethylglycineCs₂CO₃Dioxane90 organic-chemistry.org
Aryl Iodides/BromidesVarious PhenolsCuI / Picolinic AcidK₃PO₄DMSOMild nih.gov
4-IodotolueneVarious PhenolsCuI / (2-(1H-pyrazol-1-yl)pyridine)-DMSO100 rsc.org
Aryl HalidesAlkali PhenoxidesCopper Salt-Inert Solvent100-220 scielo.org.mx

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become powerful and versatile tools for C-O bond formation. rsc.org Analogous to the well-known Buchwald-Hartwig amination, these methods couple phenols with aryl halides or triflates. The use of palladium catalysts supported by specialized ancillary ligands enables these transformations to occur with high efficiency and broad functional group tolerance, often under milder conditions than traditional Ullmann couplings. rsc.org

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) intermediate then coordinates with the phenoxide (formed by the reaction of the phenol with a base). Reductive elimination from this complex yields the diaryl ether product and regenerates the active Pd(0) catalyst. The choice of ligand, usually a bulky, electron-rich phosphine (B1218219) (e.g., tBuBrettPhos), is critical for promoting the reductive elimination step and preventing side reactions. nih.gov

For the synthesis of this compound, this approach would involve coupling 3-fluorophenol with a suitable 4-halobenzoic acid derivative, such as methyl 4-bromobenzoate. The reaction is typically carried out in the presence of a palladium precatalyst, a phosphine ligand, and a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.gov These methods are compatible with a wide range of functional groups and can be applied to both electron-rich and electron-poor aromatic systems. rsc.orgnih.gov

Aryl HalideCoupling PartnerCatalyst / LigandBaseSolventYield (%)Reference
(Hetero)aryl BromidesFluorinated AlcoholstBuBrettPhos Pd G3Cs₂CO₃Toluene (B28343)High nih.gov
6-Methyl-3-phenyl-4-tosyloxy-2-pyrone4-Tolylboronic AcidPd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMeOH95 researchgate.net
Heteroaryl Bromidesgem-Difluoroallylborons(P(t-Bu)₂Ph)₂·PdCl₂CsF1,4-DioxaneHigh sioc-journal.cn
Aryl Bromide3-Carboxyphenylboronic acidPd(EDTA) solutionNa₂CO₃H₂O- chemicalbook.com

Esterification and Hydrolysis for Carboxylic Acid Derivatization

In many synthetic routes targeting carboxylic acids like this compound, the carboxyl group is often protected as an ester. This is because the acidic proton of the carboxylic acid is incompatible with the basic conditions and organometallic intermediates common to coupling reactions like Ullmann and palladium-catalyzed methods. The ester serves as a robust, non-acidic surrogate that can be easily carried through the synthetic sequence.

Once the diaryl ether linkage is forged to form an ester intermediate (e.g., methyl 4-(3-fluorophenoxy)benzoate), the final step is the deprotection of the ester to reveal the carboxylic acid. This is most commonly achieved through hydrolysis. youtube.com

Base-catalyzed hydrolysis (saponification) is a widely used method. It involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. The reaction is typically irreversible as the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack by the alcohol byproduct. Acidification in a separate workup step is required to protonate the carboxylate and yield the final carboxylic acid. youtube.comorganic-chemistry.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. youtube.com It is an equilibrium process that requires treating the ester with a strong acid (e.g., H₂SO₄, HCl) in the presence of excess water to drive the reaction toward the products. youtube.com

The choice between acid and base hydrolysis depends on the stability of other functional groups present in the molecule. organic-chemistry.org For many diaryl ethers, base-catalyzed hydrolysis is efficient and high-yielding. organic-chemistry.org

Ester TypeReagentsConditionsProductReference
Various EstersN,N-diarylammonium pyrosulfateSolvent-freeCarboxylic Acid organic-chemistry.org
DiestersNaOHTHF-aqueous, 0°CHalf-ester organic-chemistry.org
EstersH₂O, HCl (catalyst), HeatAcid-catalyzedCarboxylic Acid youtube.com
EstersNaOH or KOH, H₂OBase-catalyzedCarboxylate Salt youtube.com

Emerging Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These emerging approaches aim to reduce waste, minimize energy consumption, and improve safety, aligning with the principles of green chemistry.

Continuous Flow Synthesis Techniques

Continuous flow synthesis represents a significant technological advancement over traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This methodology offers several advantages for the synthesis of diaryl ethers. rsc.org

Key benefits include:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous reagents.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities. rsc.orgnih.gov

Scalability: Scaling up a reaction in a flow system can be as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. acs.org

Automation and Integration: Flow systems can be easily automated and integrated with in-line purification and analysis, streamlining the entire production process.

A notable example is the fluoride-mediated SNAr synthesis of diaryl ethers in supercritical carbon dioxide (scCO₂). rsc.orgrsc.orgnih.gov This process utilizes a polymer-supported fluoride (B91410) reagent in a fixed-bed reactor. The use of scCO₂ as a solvent is environmentally benign, and the continuous flow setup allows for high conversions and easy separation of the product from the immobilized reagent. rsc.org Such methods demonstrate a move towards greener, more efficient manufacturing of important chemical intermediates. nih.gov

ReactionModeConditionsConversion/ProductivityReference
Diaryl Ether Synthesis (SNAr)BatchscCO₂, 90°C, 16 hHigh Conversion rsc.org
Diaryl Ether Synthesis (SNAr)Continuous FlowscCO₂, 110°C, Fixed-bed reactorHigh Conversion rsc.org
Diaryl Ketone SynthesisContinuous Flow2-MeTHF, Ambient Temp, 1 h3.16 g/hour nih.gov
Diarylamine SynthesisContinuous FlowPhotoinduced deformylationScalable to 10.0 mmol acs.org

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful tool in chemical synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov In the context of diaryl ether synthesis, microwave-assisted Ullmann condensations have been successfully employed to create phenoxybenzoic acid derivatives, which are structurally analogous to this compound. researchgate.net

One notable approach involves the solvent-free, or "dry media," Ullmann condensation of a 2-chlorobenzoic acid with various phenol derivatives. researchgate.net In a typical procedure, the reactants are mixed with anhydrous potassium carbonate and a copper catalyst, such as anhydrous copper sulfate (B86663), sometimes with a few drops of a high-boiling solvent like DMF to facilitate heat transfer. researchgate.net This mixture is then subjected to microwave irradiation. researchgate.net Optimization studies have shown that power levels around 560 W for short durations (3-10 minutes) can provide high yields of the desired 2-phenoxybenzoic acid derivatives, often exceeding 80%. researchgate.net This method highlights the efficiency of microwave heating, accomplishing in minutes what would typically take several hours with conventional heating. researchgate.net

Another strategy utilizes microwave assistance for SNAr (Nucleophilic Aromatic Substitution) reactions to form the diaryl ether bond, a method that can proceed even without a metal catalyst for suitably activated substrates. acs.org For example, electron-deficient aryl halides, such as 4-fluorobenzonitrile, can react with a range of phenols under microwave irradiation in a matter of 5 to 10 minutes to produce the corresponding diaryl ethers in excellent yields (85-98%). acs.org While this catalyst-free approach is generally limited to aryl halides activated by strong electron-withdrawing groups, it demonstrates the capacity of microwave energy to facilitate even challenging coupling reactions rapidly. acs.org

More advanced microwave-assisted protocols for Ullmann-type diaryletherification have been developed for the synthesis of complex, biologically active molecules. These methods often combine a copper(I) source with a bidentate ligand to achieve high efficiency. For instance, the cross-coupling of aryl halides with sterically hindered phenols has been successfully achieved using a system of CuI and N-(2-fluorophenyl)picolinamide with K₃PO₄ as the base in acetonitrile (B52724), heated at 120 °C under microwave irradiation for 30 minutes. mdpi.com This demonstrates the synergy between microwave heating and modern catalyst systems to overcome steric hindrance and achieve difficult transformations. mdpi.com

Table 1: Examples of Microwave-Assisted Diaryl Ether Synthesis
Reactant 1Reactant 2Catalyst/BaseSolvent/ConditionsProduct YieldReference
2-Chlorobenzoic acidPhenolCuSO₄ / K₂CO₃Dry media, 3 drops DMF, 560 W, 3 min83% researchgate.net
4-FluorobenzonitrileGuaiacolNone / K₂CO₃DMSO, MW, 10 min96% acs.org
Aryl BromidePrenylated PhenolCuI, N-(2-fluorophenyl)picolinamide / K₃PO₄CH₃CN, MW, 120°C, 30 minNot specified mdpi.com

Catalyst Systems and Optimization

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is the cornerstone for synthesizing diaryl ethers like this compound. The classical conditions often required harsh temperatures (120–250°C) and stoichiometric amounts of copper. researchgate.net Modern research has focused on developing milder and more efficient catalytic systems through the optimization of copper sources, ligands, bases, and solvents.

Catalyst System Components:

Copper Source: Various forms of copper can be used, with copper(I) salts like copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) being among the most effective. mdpi.com Elemental copper powder is also used, though sometimes requires activation. researchgate.net The choice of the copper source can influence reaction rates and efficiency.

Ligands: The introduction of ligands to the copper catalyst has been a major breakthrough, allowing for lower reaction temperatures and broader substrate scope. Simple, inexpensive ligands like N,N-dimethylglycine and pyridine-2-aldoxime (B213160) have proven effective. chemicalbook.com Bidentate ligands, which can form a more stable complex with the copper center, have shown particular promise. Examples include 1,10-phenanthroline, various picolinamides, and diols. mdpi.com These ligands are thought to facilitate the key steps of the catalytic cycle, namely the oxidative addition of the aryl halide to the copper(I) center and the subsequent reductive elimination of the diaryl ether product.

Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). mdpi.commdpi.com Cs₂CO₃ is often favored for its high solubility in organic solvents and its ability to promote high yields under milder conditions.

Solvent: The choice of solvent is critical and depends on the specific catalyst system and reactants. High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and pyridine are traditional choices. However, systems have been developed that work in less polar solvents like toluene or in greener solvents like water. mdpi.commdpi.com

Optimization of these components is crucial for achieving high yields. For instance, the combination of a Cu(I) source with a bidentate ligand and a strong base like Cs₂CO₃ or K₃PO₄ in a polar aprotic solvent often provides a robust system for coupling a wide range of aryl halides and phenols. mdpi.com

Table 2: Selected Catalyst Systems for Ullmann-Type Diaryl Ether Synthesis
Copper SourceLigandBaseSolventTemperature (°C)Key FeaturesReference
Cu₂O1H-imidazole-4-carboxylic acidK₂CO₃Pyridine100Low catalyst loading (1 mol%) chemicalbook.com
CuI3,4,7,8-tetramethyl-1,10-phenanthrolineCs₂CO₃Toluene110Effective for sterically hindered substrates chemicalbook.com
CuIN,N-dimethylglycineCs₂CO₃Dioxane100Tolerates various functional groups nih.gov
Cu₂ONoneK₃PO₄DMF100Microwave-assisted N-arylation of 3-halopyridines mdpi.com
CuIN-(2-fluorophenyl)picolinamideK₃PO₄CH₃CN120 (MW)Microwave-assisted, for sterically hindered phenols mdpi.com
CuIPyridine-2-aldoximeCs₂CO₃Water100Reaction performed in water chemicalbook.com

Synthesis of Precursors and Intermediates to this compound

The synthesis of this compound via the Ullmann condensation requires two key precursors: 3-fluorophenol and a 4-halobenzoic acid , typically 4-iodobenzoic acid or 4-bromobenzoic acid. The availability and efficient synthesis of these intermediates are paramount.

Synthesis of 3-Fluorophenol:

A common industrial route to 3-fluorophenol starts from 3-fluoroaniline. google.com The process involves a diazotization reaction followed by hydrolysis.

Diazotization: 3-Fluoroaniline is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), at low temperatures (typically below 5 °C). This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺). google.com

Hydrolysis: The resulting diazonium salt solution is then heated, often in the presence of copper sulfate which can aid the decomposition. The unstable diazonium group is replaced by a hydroxyl group (-OH) upon reaction with water, releasing nitrogen gas and forming 3-fluorophenol. google.com The product is then isolated, often by distillation. google.com

Another documented laboratory method involves starting with m-aminophenol. google.com The aminophenol is dissolved in an organic solvent like toluene, and anhydrous hydrofluoric acid is added to form the hydrofluoride salt. Subsequent treatment with a diazotizing agent like potassium nitrite (KNO₂) at low temperatures, followed by thermal decomposition of the diazonium intermediate, yields 3-fluorophenol. google.comguidechem.com

Synthesis of 4-Iodobenzoic Acid:

4-Iodobenzoic acid is a preferred precursor for Ullmann reactions as the carbon-iodine bond is more reactive than the corresponding carbon-bromine or carbon-chlorine bonds. One established laboratory method is the oxidation of p-iodotoluene. wikipedia.org The methyl group of p-iodotoluene is oxidized to a carboxylic acid group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic solution. Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the 4-iodobenzoic acid product, which can be purified by recrystallization. wikipedia.org

Alternatively, 4-iodobenzoic acid can be prepared from p-aminobenzoic acid through a Sandmeyer-type reaction. ontosight.aiorgsyn.org This involves:

Diazotization: p-Aminobenzoic acid is converted to its corresponding diazonium salt using sodium nitrite and a mineral acid.

Iodination: The diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is replaced by an iodine atom, yielding 4-iodobenzoic acid.

Synthesis of 4-Bromobenzoic Acid:

4-Bromobenzoic acid is another viable precursor. A common method for its synthesis is the oxidation of p-bromotoluene. google.com This reaction is analogous to the synthesis of 4-iodobenzoic acid, where an oxidizing agent like potassium permanganate or catalytic oxidation with oxygen in the presence of a cobalt-manganese catalyst converts the methyl group to a carboxylic acid. google.comguidechem.com Another route involves the oxidation of 4-bromobenzyl alcohol or 4-bromobenzaldehyde (B125591) using an oxidant like Oxone, catalyzed by 2-iodoxy-5-methylbenzenesulfonic acid. orgsyn.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides insights into the molecular vibrations of a compound. The specific frequencies at which a molecule vibrates are directly related to the types of chemical bonds and functional groups present, offering a molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). While a specific experimental spectrum for 4-(3-Fluorophenoxy)benzoic acid is not widely published, its characteristic absorption bands can be accurately predicted based on the analysis of its constituent functional groups and data from analogous compounds like benzoic acid and fluorinated aromatics. docbrown.info

The key functional groups in this compound are the carboxylic acid, the diaryl ether linkage, the substituted benzene (B151609) rings, and the carbon-fluorine bond. The IR spectrum is expected to show a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak in the region of 1710-1680 cm⁻¹. docbrown.info

The asymmetric C-O-C stretching of the diaryl ether group typically gives rise to a strong band around 1240 cm⁻¹. The C-F stretching vibration for an aryl fluoride (B91410) is expected in the 1300-1100 cm⁻¹ region. Additionally, characteristic peaks for C=C stretching within the aromatic rings will be present in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300-2500O-H StretchCarboxylic AcidBroad, Strong
~3100-3000C-H StretchAromaticMedium
~1710-1680C=O StretchCarboxylic AcidStrong
~1600 & ~1475C=C StretchAromatic RingMedium-Strong
~1240C-O-C StretchDiaryl EtherStrong
~1300-1100C-F StretchAryl FluorideStrong
~920O-H BendCarboxylic AcidBroad, Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to map out the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the protons on the two aromatic rings and the carboxylic acid proton give distinct signals. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often above 13 ppm. The protons on the benzoic acid ring (H-2, H-6, H-3, H-5) and the 3-fluorophenoxy ring (H-2', H-4', H-5', H-6') exhibit complex splitting patterns due to spin-spin coupling. The protons ortho to the carboxyl group (H-2, H-6) are expected to be doublets around 8.02 ppm, while the protons ortho to the ether linkage (H-3, H-5) will appear as doublets further upfield at approximately 7.07 ppm. The four protons on the fluorinated ring will present as a complex multiplet, as observed between 7.48 and 7.10 ppm.

¹H NMR Spectroscopy Data for this compound Data obtained in DMSO-d6 at 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.04s (broad)1H-COOH
8.02d, J = 8.8 Hz2HH-2, H-6
7.48td, J = 8.2, 6.4 Hz1HH-5'
7.20 – 7.10m3HH-2', H-4', H-6'
7.07d, J = 8.8 Hz2HH-3, H-5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Predicted ¹³C NMR Spectroscopy Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~167C=O
~163 (d, ¹JCF ≈ 245 Hz)C-3'
~161C-4
~157 (d, ³JCF ≈ 10 Hz)C-1'
~132C-2, C-6
~131 (d, ³JCF ≈ 10 Hz)C-5'
~129C-1
~119C-3, C-5
~115 (d, ²JCF ≈ 21 Hz)C-4'
~110 (d, ²JCF ≈ 23 Hz)C-2'
~106 (d, ⁴JCF ≈ 3 Hz)C-6'

Note: 'd' denotes a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. Since there is only one fluorine atom in this compound, the spectrum is expected to show a single primary signal. The chemical shift of this signal is indicative of the fluorine's electronic environment. For aryl fluorides, this value is typically in the range of -100 to -140 ppm relative to a CFCl₃ standard. colorado.edu For 3-fluorobenzoic acid, a related structure, the ¹⁹F chemical shift is reported at -114.14 ppm. docbrown.info A similar value would be expected for the target compound, likely appearing as a multiplet due to coupling with nearby protons.

Predicted ¹⁹F NMR Spectroscopy Data for this compound

Predicted Chemical Shift (δ, ppm)Multiplicity
~ -114Multiplet

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable information about its structure from the fragmentation pattern.

For this compound (C₁₃H₉FO₃), the exact mass is 232.0532 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 232. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include the loss of a hydroxyl radical (•OH) to form an acylium ion at m/z 215, and the loss of the entire carboxyl group (•COOH) to form a fragment at m/z 187. Cleavage of the ether bond is also a probable pathway, leading to fragments corresponding to the two aromatic ring structures. researchgate.net

Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

m/zProposed Fragment IonIdentity
232[C₁₃H₉FO₃]⁺Molecular Ion (M⁺)
215[C₁₃H₈FO₂]⁺[M - OH]⁺
187[C₁₂H₈FO]⁺[M - COOH]⁺
121[C₇H₄O₂]⁺[M - C₆H₄FO]⁺
111[C₆H₄FO]⁺[M - C₇H₅O₂]⁺
95[C₆H₄F]⁺[Fluorophenyl]⁺
77[C₆H₅]⁺[Phenyl]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically within 5 ppm), which allows for the determination of the elemental formula. An ultra-high-performance liquid chromatography/time-of-flight mass spectrometry (UHPLC-TOF-MS) method, for instance, can be employed for this purpose. nih.gov For this compound (molecular formula C₁₃H₉FO₃), HRMS can distinguish its unique elemental composition from other isomeric or isobaric compounds.

The technique is capable of detecting various ionic species (adducts) of the molecule, which further confirms its molecular weight. The high precision in mass measurements provides a high degree of confidence in the compound's identity. nih.gov

Table 1: Theoretical HRMS Data for this compound (C₁₃H₉FO₃) Calculated based on monoisotopic masses: C=12.00000, H=1.00783, O=15.99491, F=18.99840, Na=22.98977, K=38.96371

AdductFormulaCalculated m/z
[M+H]⁺[C₁₃H₁₀FO₃]⁺233.06082
[M+Na]⁺[C₁₃H₉FO₃Na]⁺255.04277
[M+K]⁺[C₁₃H₉FO₃K]⁺271.01671
[M-H]⁻[C₁₃H₈FO₃]⁻231.04629

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ekb.eg This hybrid technique is highly effective for analyzing this compound, particularly in complex matrices or for quantification at low levels.

Typically, a reversed-phase HPLC separation is performed using a C18 column. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) or a buffer (e.g., ammonium (B1175870) acetate) to control the pH and improve ionization. nih.govpsu.edu Given the acidic nature of the carboxyl group, electrospray ionization (ESI) in negative ion mode is highly effective, detecting the deprotonated molecule [M-H]⁻. psu.edurrml.ro Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. For benzoic acid itself, a characteristic fragmentation is the loss of the carboxyl group (CO₂H). psu.edu

Table 2: Typical LC-MS Parameters for this compound Analysis

ParameterCondition
Chromatography Reversed-Phase HPLC
Stationary Phase C18 Column
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Selected Ion Monitoring (SIM) for [M-H]⁻ at m/z 231.05
MS/MS Transition m/z 231 -> fragments (for structural confirmation)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required prior to analysis. nih.gov This process converts the polar -COOH group into a more volatile and thermally stable ester or silyl (B83357) ether. nih.govresearchgate.net A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester. nih.gov

Once derivatized, the compound can be separated on a non-polar capillary column (e.g., DB-5) and detected by the mass spectrometer. scholarsresearchlibrary.com The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the TMS derivative and a characteristic fragmentation pattern that can be used for identification by comparison with spectral libraries like the NIST Mass Spectral Library. scholarsresearchlibrary.comnist.gov

Table 3: GC-MS Analysis Protocol for this compound

StepDescription
1. Derivatization Reaction with a silylating agent (e.g., BSTFA) to form the trimethylsilyl ester. nih.gov
2. GC Separation Injection into a GC system with a capillary column (e.g., HP-5MS). nist.gov
Carrier Gas Helium. scholarsresearchlibrary.com
3. MS Detection Electron Ionization (EI) source, with mass analyzer scanning a relevant mass range.
Identification Comparison of the obtained mass spectrum with library data. scholarsresearchlibrary.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Table 4: Representative Crystallographic Data (from 4-(4-Fluorophenoxy)benzoic acid) Data from Hoong-Kun Fun, et al., for the 4-fluoro isomer, illustrative for the 3-fluoro isomer. nih.gov

ParameterValue
Crystal System (Not specified, but likely monoclinic or triclinic)
Space Group (Not specified)
Key Intermolecular Interaction O—H⋯O Hydrogen Bonding
Resulting Motif Centrosymmetric Dimer, R²₂(8) ring
Dihedral Angle (between rings) 70.99 (5)°

Chromatographic Purity and Separation Techniques

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of a reaction. sigmaaldrich.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the appearance of the desired product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the pure starting materials. The plate is then developed in a suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol). sigmaaldrich.com The separated spots are visualized under UV light. The product, this compound, will have a different Retention Factor (Rƒ) value than the reactants. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. nih.gov

Table 5: Hypothetical TLC Data for Synthesis of this compound

CompoundHypothetical Rƒ ValueObservation
Starting Material 1 (e.g., 3-Fluorophenol)0.70Spot diminishes as reaction proceeds.
Starting Material 2 (e.g., 4-Fluorobenzonitrile)0.60Spot diminishes as reaction proceeds.
Product (this compound) 0.45 Spot appears and intensifies over time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of a compound and for separating it from any impurities. helixchrom.com For this compound, a reversed-phase HPLC method is most common. researchgate.net

The analysis is performed by injecting a solution of the sample onto a column, often a C18 column, and eluting with a mobile phase such as a methanol/water or acetonitrile/water mixture. upb.ro The pH of the mobile phase is usually kept acidic to ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape. upb.ro Detection is typically achieved using a UV detector set to a wavelength where the aromatic rings of the molecule absorb strongly (e.g., ~254 nm). researchgate.net The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the main compound from starting materials, by-products, and other impurities with high resolution. helixchrom.com

Table 6: General HPLC Method for Purity Determination

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or Gradient; e.g., Methanol:Water:Acetic Acid (70:29:1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Dependent on exact conditions, but typically < 10 minutes. upb.ro
Quantification Area Percent calculation for purity assessment.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the quantum mechanical properties of molecules. By calculating the electron density, DFT methods can predict a molecule's geometric structure, energy levels, and various reactivity descriptors. For 4-(3-Fluorophenoxy)benzoic acid, these calculations are foundational to understanding its chemical nature.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netdntb.gov.ua

For aromatic compounds like this compound, the HOMO is typically a π-orbital distributed across the phenyl rings, while the LUMO is a π*-antibonding orbital. The presence of the electron-withdrawing fluorine atom and the ether linkage influences the energy levels of these orbitals.

In a theoretical study of the related molecule 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. researchgate.net A similar range would be anticipated for this compound, with the meta-position of the fluorine atom likely causing a slight variation in these values compared to a para-substitution. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. actascientific.com

Table 1: Representative Frontier Molecular Orbital Energies from Analogous Compounds

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazoleB3LYP/6-311++G(d,p)-6.5743-2.09284.4815 researchgate.net
4-(carboxyamino)-benzoic acidB3LYP/6-311G-6.82-1.825.0 actascientific.com

This table provides data from similar compounds to illustrate the expected range of values for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map uses a color spectrum to represent different potential values on the molecular surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

For this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic interaction and hydrogen bond acceptance. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential. The hydrogen atom of the carboxylic acid group will be the most electropositive region (deep blue), making it a strong hydrogen bond donor. The aromatic protons will exhibit a moderate positive potential. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and its biological targets. researchgate.net

Conformational Analysis and Energy Minimization

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the ether linkage (C-O-C) and the bond connecting the benzoic acid to the ether oxygen. Conformational analysis aims to identify the most stable arrangement of the atoms in space, i.e., the global energy minimum.

This is typically achieved by systematically rotating the key dihedral angles and calculating the energy of each resulting conformer using DFT or other computational methods. The dihedral angle between the two phenyl rings is a critical parameter. For the analogous compound 4-(4-Fluorophenoxy)benzoic acid, X-ray diffraction studies revealed a significant twist between the two benzene (B151609) rings, with a dihedral angle of 70.99 (5)°. nih.gov A similar non-planar conformation is expected for this compound to minimize steric hindrance between the aromatic rings. The energy minimization process ensures that the calculated properties correspond to the most stable and thus most populated conformation of the molecule.

Intermolecular Interaction Analysis

In the solid state, the properties of a material are governed by how the individual molecules pack together in the crystal lattice. This packing is dictated by a complex network of intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal. eurjchem.com It maps various properties onto a unique molecular surface, defined as the region where the electron density of the molecule is greater than that of all its neighbors.

The normalized contact distance (d_norm) map is particularly informative, highlighting regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts at the van der Waals separation.

3D Energy Frameworks for Crystal Packing Insights

To further understand the energetics of the crystal packing, 3D energy frameworks can be calculated. This method computes the interaction energies between a central molecule and its surrounding neighbors and visualizes these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy.

Hydrogen Bonding and π-π Stacking Interactions

In the crystal structure of 4-(4-Fluorophenoxy)benzoic acid, molecules are linked into centrosymmetric dimers through O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov This classic interaction forms a stable R2(2)(8) ring motif. It is highly probable that this compound exhibits a similar dimeric structure, as this is a common and energetically favorable arrangement for carboxylic acids in the solid state.

The presence of the fluorine atom in this compound can also introduce other weak interactions, such as C—H⋯F hydrogen bonds, which have been observed in other fluorinated benzoic acid derivatives. nih.gov

Table 1: Hydrogen Bond Geometry for 4-(4-Fluorophenoxy)benzoic acid nih.gov

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
O2—H1O2⋯O30.92 (2)1.70 (2)2.6204 (11)175 (2)
C5—H5A⋯O30.980 (15)2.403 (15)3.3573 (12)164.3 (14)

This data is for the positional isomer 4-(4-Fluorophenoxy)benzoic acid and is presented as a predictive model for the interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. chitkara.edu.insigmaaldrich.com These models are valuable in drug discovery and development for predicting the activity of new compounds and for optimizing lead structures.

A thorough review of the current literature indicates that no specific QSAR studies have been published for this compound. However, the principles of QSAR can be applied to this molecule to explore its potential biological activities.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding) would be compiled. In this case, a series of phenoxybenzoic acid derivatives with varying substituents would be ideal.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound, key descriptors would likely include those related to its lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants of the fluorine substituent), and steric parameters. The position of the fluorine atom on the phenoxy ring would significantly influence the electronic and steric descriptors, thus impacting its predicted activity in a QSAR model.

While no specific models exist for this compound, QSAR studies on other classes of compounds have successfully identified key structural features for various biological activities. chitkara.edu.in For instance, in a study on thieno-pyrimidine derivatives, 3D-QSAR models like CoMFA and CoMSIA were used to identify the steric and electrostatic fields that are crucial for their inhibitory activity. chitkara.edu.in A similar approach could be applied to a series of phenoxybenzoic acids to elucidate the structural requirements for a desired biological effect.

Research Applications of 4 3 Fluorophenoxy Benzoic Acid and Its Derivatives

Role as a Synthetic Building Block in Complex Molecular Architectures

4-(3-Fluorophenoxy)benzoic acid is a valuable intermediate or building block in organic synthesis for creating more complex molecules. The carboxylic acid group and the fluorinated aromatic rings provide reactive sites for a variety of chemical transformations. This allows for its incorporation into larger, more intricate molecular frameworks designed for specific biological or material functions.

Exploration in Materials Science Research

In materials science, the focus is on creating novel materials with enhanced or specific properties. The introduction of fluorine into organic molecules can significantly alter their characteristics, a principle that is actively explored using compounds like this compound.

Fluorinated aromatic compounds, including derivatives of benzoic acid, are recognized as important precursors for synthesizing high-performance polymers and advanced materials. chemimpex.com The rigid structure of the aromatic rings combined with the properties imparted by the fluorine atom makes this compound a candidate monomer for polymerization reactions. Its integration into a polymer backbone can lead to materials with specialized characteristics not achievable with non-fluorinated analogues. These polymers are often sought after for applications in electronics, aerospace, and specialty coatings where durability and specific performance metrics are critical.

The incorporation of fluorine-containing monomers, such as those derived from fluorinated benzoic acids, is a key strategy for developing materials with tailored properties. Research into fluoro-containing polyimides, for example, has shown that such polymers can exhibit an excellent combination of desirable traits. mdpi.com These often include:

Enhanced Optical Transparency: Fluorinated polymers can exhibit high optical transparency and low color, making them suitable for applications like flexible displays and optical films. mdpi.com

Improved Mechanical Strength: The rigid aromatic structures can enhance the modulus and mechanical strength of the resulting polymer films. mdpi.com

By modifying the polymer structure with monomers like this compound, scientists can fine-tune these properties to meet the demands of specific advanced applications.

High-performance polymers derived from specialized monomers are often key components in composite materials. These polymers can be combined with other materials, such as fibers or nanoparticles, to create composites with properties superior to the individual components. The enhanced thermal stability and mechanical strength of polymers synthesized from fluorinated benzoic acid derivatives make them attractive candidates for the matrix phase in advanced composite materials. Such composites are crucial in industries requiring lightweight, strong, and durable materials.

Investigation in Agrochemical Research

The structural motifs present in this compound are of significant interest in the field of agrochemicals, particularly for the development of herbicides.

This compound belongs to a chemical family whose core structure, the aryloxyphenoxypropionate (APP) motif, is the basis for a major class of commercial herbicides. mdpi.com These herbicides are known to function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. mdpi.comjustia.com ACCase is critical for fatty acid synthesis, and its inhibition leads to the breakdown of cell membrane integrity and ultimately, the death of susceptible grass weeds. mdpi.comjustia.com

Researchers have designed and synthesized novel quinazolin-4(3H)-one derivatives that incorporate the aryloxyphenoxypropionate structure to discover new potential herbicides. mdpi.com In this context, this compound serves as a key structural template. The "phenoxybenzoic acid" portion of the molecule is a critical part of the pharmacophore that interacts with the target enzyme. The fluorine substituent can further modulate the herbicidal activity and selectivity. Studies on related compounds have confirmed their role as metabolites of pyrethroid pesticides, underscoring the relevance of this chemical scaffold in agrochemical applications. researchgate.net

Development of Pesticidal Compounds

The phenoxybenzoic acid structure is a key component in the field of agrochemicals, particularly as a metabolite of synthetic pyrethroid insecticides. herts.ac.uk Pyrethroids are a major class of insecticides used extensively in agriculture and for public health purposes. nih.gov Following application, many pyrethroids are metabolized in organisms, breaking down into constituent parts. One of the principal metabolites recovered in urine after exposure to these insecticides is 3-phenoxybenzoic acid (3-PBA). nih.govnih.gov The widespread presence of 3-PBA in the environment has made it a significant biomarker for assessing exposure to pyrethroid pesticides. nih.govnih.gov The environmental persistence and potential endocrine-disrupting activity of 3-PBA have prompted research into its microbial degradation. nih.gov

While this compound itself is not listed as a primary active ingredient in pesticides, the fundamental phenoxybenzoic acid scaffold is integral to the structure and metabolism of this class of compounds. Research has also explored the synthesis of new insecticides by combining benzoic acid derivatives with other chemical moieties, such as in the creation of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide, which have shown high insecticidal activity against pests like Mythimna separata. nih.gov

Plant Growth Regulation Studies

Derivatives containing the phenoxy moiety have been investigated for their ability to influence plant development. Plant growth regulators are chemical substances used to alter the physiological processes of plants, affecting everything from seed germination to fruit ripening. byjus.comyoutube.com

A significant finding in this area involves a structurally related compound, p-phenoxyphenyl boronic acid (PPBo). Research has demonstrated that PPBo is a specific inhibitor of auxin biosynthesis in rice. nih.gov Auxins are a class of plant hormones that play a critical role in almost every aspect of plant growth and development. PPBo was found to inhibit OsYUCCA, a key enzyme in the auxin biosynthesis pathway. nih.gov Rice seedlings treated with PPBo exhibited classic signs of auxin deficiency, including a reduction in the endogenous levels of indole-3-acetic acid (IAA), the primary auxin in most plants. nih.gov This research highlights how modifying the phenoxy-phenyl structure can create potent and specific inhibitors of crucial plant biological pathways.

Furthermore, other compounds with a phenoxy group, such as 4-phenoxy-2-butene derivatives, have been patented for their use as plant growth regulators. google.com These compounds act as inhibitors of cytokinin activity, another essential class of plant hormones, and can be used to dwarf plant growth or retard seedling development. google.com

Applications in Medicinal Chemistry Research (Molecular and Cellular Level Focus)

In medicinal chemistry, the this compound scaffold is a valuable starting point for the rational design of new therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the diaryl ether linkage provides a specific spatial orientation for interaction with biological targets.

Design and Synthesis of Novel Pharmacological Scaffolds

The fluorophenoxy benzoic acid framework has been successfully employed to create novel compounds with potential therapeutic applications, particularly in oncology. Researchers have designed and synthesized series of 2-aminobenzamides and hydroxamates based on this scaffold to serve as inhibitors of histone deacetylase (HDAC), a class of enzymes implicated in cancer development. researchgate.net These efforts aim to produce new molecular entities that can selectively target cancer cells and inhibit their proliferation. researchgate.netucl.ac.uk For example, compounds incorporating a 4-fluorophenoxy moiety have been synthesized and evaluated for their antitumor activities, demonstrating the utility of this chemical structure as a promising pharmacological scaffold. researchgate.net

Investigation of Enzyme Inhibition Mechanisms

The bioactivity of derivatives of this compound is often rooted in their ability to inhibit specific enzymes, thereby modulating cellular pathways involved in disease.

Based on available research, there is no specific information linking this compound or its derivatives to the inhibition of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). While various compounds are studied as phosphatase inhibitors, this particular scaffold has not been identified as a STEP inhibitor in the reviewed literature. science.gov

Histone Deacetylases (HDACs): A significant area of research for fluorophenoxy benzoic acid derivatives is the inhibition of histone deacetylases (HDACs). researchgate.net HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. ucl.ac.ukgoogle.com Aberrant HDAC activity is linked to the development of various cancers, making HDAC inhibitors a promising class of anticancer drugs. researchgate.netgoogle.com

Studies have led to the synthesis of novel compounds based on this scaffold that show potent HDAC inhibitory activity. One such derivative, N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamide , was identified as a potent inhibitor, particularly against the HDAC2 isoform. researchgate.net This compound not only demonstrated significant enzyme inhibition but also exhibited antiproliferative activity against several human cancer cell lines. researchgate.net Patents have also been filed for 4-carboxybenzylamino derivatives containing a fluorophenoxy group, highlighting their potential as HDAC inhibitors for cancer therapy. epo.orggoogle.com

Table 1: HDAC Inhibition by a 4-Fluorophenoxy Derivative

Compound NameTarget EnzymeActivityTarget Cancer Cell LineIC₅₀ Value
N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamideHDAC270.6% inhibition at 5 µMHepG2 (Liver Carcinoma)3.84 µM

Data sourced from a study on novel histone deacetylase inhibitors. researchgate.net

Cholinesterases: Cholinesterase inhibitors are compounds that block the normal breakdown of the neurotransmitter acetylcholine. sci-hub.se They are used to treat conditions like Alzheimer's disease and are also the mechanism of action for certain types of pesticides, such as organophosphates and carbamates. sci-hub.se While 3-phenoxybenzoic acid is known as a metabolite of pyrethroid insecticides, which are not primarily cholinesterase inhibitors, the current body of research does not provide a direct link between this compound derivatives and significant cholinesterase inhibition activity. nih.govsci-hub.se

Research into Receptor Modulation (e.g., G protein-coupled receptors)

G protein-coupled receptors (GPCRs) are a vast family of transmembrane proteins that play crucial roles in cellular signaling and are major targets for drug development. nih.govfrontiersin.org Research into the modulation of these receptors by small molecules is a key area of pharmacology. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a sophisticated mechanism for tuning receptor activity. nih.govnih.gov This approach can provide greater pathway specificity and safety compared to traditional orthosteric ligands. nih.gov

While the broader class of benzoic acid derivatives is explored for various therapeutic actions, specific studies detailing the direct modulation of G protein-coupled receptors by this compound are not extensively documented in current literature. However, research on related structures provides a basis for potential investigation. For instance, certain derivatives of other acids, like bile acids, have been shown to act as allosteric modulators of GPCRs such as the G protein-coupled bile acid receptor (GPBAR). frontiersin.org Furthermore, the discovery of antagonists for GPCRs like GPR34 from scaffolds including propanoic acid derivatives highlights the ongoing search for novel modulators. The complex signaling pathways of GPCRs, involving different G proteins and β-arrestins, make the discovery of specific modulators a significant challenge and a frontier in pharmacology. nih.gov The potential for fluorinated phenoxy benzoic acids to act as allosteric modulators of GPCRs remains an area ripe for future research, building on the principles established for other molecular classes.

Studies on Molecular Mechanisms of Antimicrobial Activity (e.g., bacterial membrane disruption, microbial enzyme inhibition)

Derivatives of this compound have been investigated for their antimicrobial properties, with research pointing towards several potential mechanisms of action.

One primary mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of many benzoic acid derivatives allows them to interact with and penetrate the lipid bilayer of bacterial membranes. nih.gov This can lead to a loss of membrane integrity, causing leakage of essential cellular components and ultimately cell death. nih.gov Studies on pyrazole (B372694) derivatives containing a fluorophenyl benzoic acid moiety have indicated that their mode of action involves the permeabilization of the cell membrane. mdpi.com For example, some synthesized hydrazone derivatives of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid were evaluated for their ability to disrupt the bacterial membrane using assays like the SYTO-9/propidium iodide (BacLight) test, which visualizes membrane integrity. nih.gov

Another investigated mechanism is the inhibition of essential microbial enzymes. By blocking the function of enzymes crucial for bacterial survival, these compounds can halt critical metabolic processes. For example, some benzoic acid derivatives have been studied for their ability to inhibit bacterial urease. Other research has shown that certain sulfonamides, which are structural analogs of some benzoic acid derivatives, can compete with para-aminobenzoic acid (PABA). mdpi.com This competition disrupts the synthesis of folic acid, a vital nutrient for bacteria, thereby inhibiting their growth. mdpi.com This suggests that appropriately substituted phenoxy benzoic acids could be designed to target specific enzymes in microbial metabolic pathways.

The effectiveness of these antimicrobial actions is often dependent on the specific chemical structure, including the type and position of substituents on the aromatic rings. nih.gov For instance, research on pyrazole derivatives of both 3-fluorophenyl and 4-fluorophenyl benzoic acid has yielded compounds with potent activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL. nih.gov

Table 1: Antimicrobial Activity of Selected Fluorophenyl-Containing Benzoic Acid Derivatives

Compound Derivative Type Target Organism Observed Mechanism/Activity Minimum Inhibitory Concentration (MIC) Reference
Pyrazole-derived hydrazone Drug-resistant S. aureus Growth inhibition, Membrane disruption As low as 0.39 µg/mL nih.gov
Pyrazole-derived hydrazone Drug-resistant A. baumannii Growth inhibition, Membrane disruption As low as 0.39 µg/mL nih.gov
N,N-Diphenyl hydrazone of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid Methicillin-resistant S. aureus (MRSA) strains Potent growth inhibition 0.78 µg/mL nih.gov

Exploration of Antioxidant Properties at the Cellular Level

The ability of a compound to counteract oxidative stress at the cellular level is a significant area of research. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage lipids, proteins, and DNA. antiox.org Phenolic compounds, including many benzoic acid derivatives, are known for their antioxidant properties, which are largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. semanticscholar.org

The antioxidant capacity of benzoic acid derivatives is highly dependent on their molecular structure, particularly the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. semanticscholar.orgnih.gov Studies on various hydroxybenzoic acids have shown that derivatives with hydroxyl groups in the ortho and para positions relative to the carboxyl group often exhibit the strongest antioxidant properties against superoxide (B77818) radicals. antiox.orgsemanticscholar.org

Research on compounds structurally related to this compound, such as 4-(4-Phenoxybenzoyl)benzoic acid derivatives (PBADs), has provided insights into their interactions with ROS. nih.gov Using techniques like chemiluminescence and electron spin resonance, studies have shown that these derivatives can directly scavenge hydroxyl radicals (HO•) and singlet oxygen (¹O₂). nih.gov However, the same study noted that these compounds did not scavenge the superoxide radical (O₂•⁻) and could even exhibit prooxidant effects under certain conditions, such as enhancing the generation of hydroxyl radicals in the presence of cobalt ions. nih.gov This dual prooxidant and antioxidant behavior highlights the complexity of their interaction with cellular redox systems. While these studies provide valuable chemical data, further research is needed to fully understand the antioxidant or prooxidant effects of this compound itself within a living cell.

Investigations into Cell Cycle Regulation in Research Models

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Consequently, compounds that can modulate the cell cycle are of significant interest in oncology research.

Investigations into derivatives of this compound have demonstrated their potential to interfere with cancer cell proliferation by inducing cell cycle arrest. A notable study focused on 4-(3,4,5-Trimethoxyphenoxy)benzoic acid, a structurally similar compound, and its effects on breast cancer cell lines. The research found that this compound and its methyl ester derivative could significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells.

The mechanism for this anti-proliferative effect was identified as the induction of cell cycle arrest at the G2/M phase, which is a critical checkpoint before cells enter mitosis. nih.gov This arrest prevents the cancer cells from dividing, ultimately leading to apoptosis, or programmed cell death. The study confirmed the induction of apoptosis through flow cytometric analysis, which showed an increase in caspase-3 activity, a key enzyme in the apoptotic cascade. These findings suggest that the phenoxy benzoic acid scaffold is a promising starting point for developing novel anticancer agents that target the cell cycle.

Table 2: Effects of a 4-Phenoxy-Benzoic Acid Derivative on Breast Cancer Cells

Compound Cell Line Key Finding Effect Reference
4-(3,4,5-Trimethoxyphenoxy)benzoic acid MCF-7 Cell Cycle Arrest Induction of G2/M arrest
4-(3,4,5-Trimethoxyphenoxy)benzoic acid MDA-MB-468 Cell Cycle Arrest Induction of G2/M arrest
4-(3,4,5-Trimethoxyphenoxy)benzoic acid MCF-7 Apoptosis Increased caspase-3 activity

Development of Biochemical Probes for Metabolic Pathway Studies

Biochemical probes are specialized molecules used by researchers to study and visualize biological processes within cells, such as metabolic pathways. These tools are often derivatives of a biologically active compound that have been modified, for example by attaching a fluorescent tag or a reactive group, to allow for their detection or to enable them to bind covalently to their biological target.

The development of derivatives of this compound into biochemical probes is an area of potential application, stemming from their known biological activities. For instance, given that certain derivatives exhibit antimicrobial activity through the inhibition of specific microbial enzymes, these molecules could be adapted into probes to study those enzymatic pathways. mdpi.com By creating a tagged version of an inhibitor, researchers could potentially visualize the location and activity of the target enzyme within the bacterial cell.

Similarly, the discovery that related compounds can induce cell cycle arrest and apoptosis opens the door to creating probes to investigate the specific proteins involved in these processes. A modified version of a cell-cycle-arresting phenoxy benzoic acid could be used in pull-down assays to identify its direct binding partners within the cell, thus elucidating the precise molecular mechanism of its action. While the literature does not yet contain widespread examples of this compound being used as a biochemical probe, its demonstrated effects on cellular pathways make it and its derivatives viable candidates for such development.

Future Research Directions and Challenges

Advanced Structural Characterization for Complex Derivatives

A thorough understanding of the three-dimensional structure of 4-(3-Fluorophenoxy)benzoic acid derivatives is critical for elucidating their mechanism of action and for designing more potent and selective analogs. While standard techniques like X-ray crystallography provide valuable static snapshots of molecular structure, future research will necessitate the use of more advanced characterization methods. nih.gov Techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR, can provide detailed information about the conformation and dynamics of these molecules in solution and in the solid state. Computational methods, such as Density Functional Theory (DFT) calculations, will play an increasingly important role in complementing experimental data and providing insights into the electronic properties and reactivity of these compounds. researchgate.net The ability to accurately model and predict the structural features of complex derivatives will be instrumental in guiding synthetic efforts and understanding biological activity.

Integration of Machine Learning in Computational Studies for Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of drug discovery and materials science. nih.gov For this compound, ML algorithms can be trained on existing datasets of related compounds to predict their biological activities, pharmacokinetic properties, and potential toxicities. nih.gov This in silico screening can significantly accelerate the identification of promising lead candidates, reducing the time and cost associated with traditional high-throughput screening. nih.govdntb.gov.ua Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to design novel molecules with desired properties, exploring a vast chemical space that would be inaccessible through conventional methods. researchgate.netchapman.edu Furthermore, ML can be used to optimize synthetic routes by predicting reaction outcomes and identifying optimal reaction conditions. rsc.org The synergy between computational modeling and experimental validation will be a key driver of innovation in the development of new this compound-based therapeutics and materials. chapman.edu

Table 1: Potential Applications of Machine Learning in this compound Research

Application AreaMachine Learning TechniqueExpected Outcome
Lead Identification Quantitative Structure-Activity Relationship (QSAR) modelsPrediction of biological activity and identification of potent analogs.
ADMET Prediction Classification and regression modelsEarly assessment of absorption, distribution, metabolism, excretion, and toxicity profiles.
Novel Molecular Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Generation of novel chemical structures with optimized properties. researchgate.netchapman.edu
Synthetic Route Optimization Predictive modeling of reaction outcomesIdentification of efficient and high-yielding synthetic pathways.

Exploration of Novel Applications in Emerging Fields

While the primary focus of research on this compound has been on its potential as an anti-inflammatory and anticancer agent, its unique structural features suggest that it may have applications in other emerging fields. chemimpex.comnih.gov For instance, the fluorine atom can modulate the electronic properties and lipophilicity of the molecule, which could be advantageous in the design of probes for molecular imaging or as components in advanced materials with specific optical or electronic properties. Its derivatives have also been explored for their herbicidal and fungicidal activities. chemimpex.com Future research should explore the potential of this scaffold in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.gov The synthesis and evaluation of derivatives with diverse functional groups could uncover novel biological activities and expand the therapeutic potential of this compound class. globalscientificjournal.comresearchgate.net

Sustainable Synthesis and Green Chemistry Innovations for Compound Production

In line with the growing emphasis on environmental sustainability, a significant future challenge and research direction will be the development of green and sustainable methods for the synthesis of this compound and its derivatives. rsc.org This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. The principles of green chemistry, such as atom economy and the reduction of waste, will be central to these efforts. rsc.org Biocatalysis, employing enzymes to carry out specific chemical transformations, offers a promising avenue for developing highly selective and environmentally friendly synthetic processes. The development of sustainable manufacturing processes will not only reduce the environmental impact of producing these compounds but also enhance their economic viability for large-scale applications. rsc.org

Q & A

Q. Critical Factors for Yield Optimization :

  • Catalyst Loading : Copper(I) iodide (5–10 mol%) enhances coupling efficiency.
  • Solvent Choice : DMSO or DMF improves solubility of aromatic intermediates.
  • Temperature Control : Prolonged heating (>24 hrs) at 80–100°C minimizes side reactions.

Q. Methodological Workflow :

Reproduce Experiments : Use identical reagent batches and equipment.

Cross-Validate : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR).

Computational Modeling : Perform DFT calculations to verify substituent electronic effects .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the fluorophenoxy group (δ ~6.8–7.3 ppm for aromatic protons) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA).
  • FT-IR : Identify carboxylate (C=O stretch ~1680 cm⁻¹) and ether (C-O-C ~1240 cm⁻¹) functional groups .
  • Elemental Analysis : Verify C, H, F, O composition (±0.3% deviation).

Q. Key Metrics :

  • Lipophilicity (logP) : Measure via shake-flask method; optimal range: 2.5–3.5 for membrane permeability.
  • pKa Determination : Use potentiometric titration; carboxylate pKa ~4.2–4.8 .

Basic Question: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 0–4°C to remove polar impurities.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for non-polar byproducts.
  • Acid-Base Extraction : Adjust pH to 2–3 with HCl to precipitate the carboxylic acid .

Yield Improvement Tip : Pre-purify intermediates (e.g., fluorophenol) via distillation to ≥95% purity .

Advanced Question: How do electronic effects of fluorine influence the reactivity of this compound in coupling reactions?

Answer:
The electron-withdrawing nature of fluorine:

  • Activates the Aromatic Ring : Enhances electrophilicity at the para position, facilitating SNAr with amines or thiols .
  • Modulates Reaction Kinetics : Reduces activation energy for Ullmann coupling by stabilizing transition states via resonance .

Q. Experimental Validation :

  • Hammett Plot Analysis : Compare reaction rates of fluorinated vs. non-fluorinated analogs.
  • DFT Calculations : Analyze charge distribution at the reaction center (e.g., Mulliken charges) .

Basic Question: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) under nitrogen atmosphere.
  • Degradation Monitoring : Perform HPLC every 6 months; discard if purity drops below 95% .

Advanced Question: How can researchers optimize reaction scalability for multi-gram synthesis?

Answer:

  • Catalyst Recycling : Recover copper catalysts via aqueous extraction (EDTA wash).
  • Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce reaction time by 40% .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.